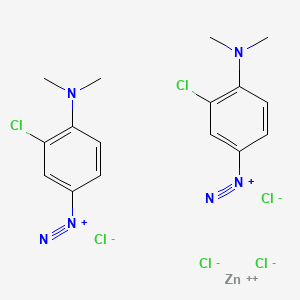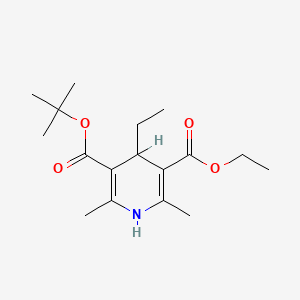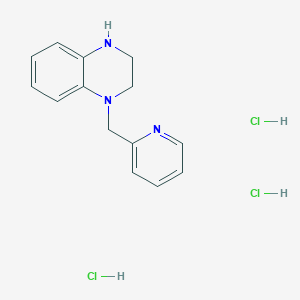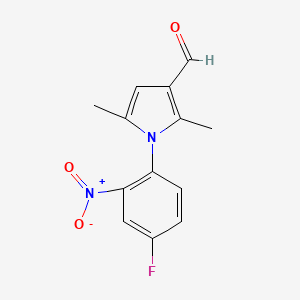
1-(4-fluoro-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluoro-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde is a complex organic compound characterized by the presence of a fluoro and nitro group on a phenyl ring, attached to a pyrrole ring with a carbaldehyde functional group
Méthodes De Préparation
The synthesis of 1-(4-fluoro-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the nitration of 4-fluoroaniline to obtain 4-fluoro-2-nitroaniline, followed by a series of reactions to introduce the pyrrole ring and the carbaldehyde group. The reaction conditions often involve the use of strong acids, bases, and organic solvents under controlled temperatures and pressures. Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(4-Fluoro-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 1-(4-fluoro-2-aminophenyl)-2,5-dimethylpyrrole-3-carbaldehyde.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Fluoro-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-fluoro-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and nitro groups can influence the compound’s reactivity and binding affinity. The pathways involved may include covalent modification of target proteins or non-covalent interactions that alter the function of the target molecules.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(4-fluoro-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde include:
4-Fluoro-2-nitroaniline: Shares the fluoro and nitro groups but lacks the pyrrole and carbaldehyde functionalities.
1-(4-Fluoro-2-nitrophenyl)pyrrolidine: Contains a pyrrolidine ring instead of a pyrrole ring.
4-Fluoro-3-nitrophenyl azide: Another compound with a fluoro and nitro group but with an azide functionality
Propriétés
Formule moléculaire |
C13H11FN2O3 |
|---|---|
Poids moléculaire |
262.24 g/mol |
Nom IUPAC |
1-(4-fluoro-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C13H11FN2O3/c1-8-5-10(7-17)9(2)15(8)12-4-3-11(14)6-13(12)16(18)19/h3-7H,1-2H3 |
Clé InChI |
OAUZVRWMOVPQDD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N1C2=C(C=C(C=C2)F)[N+](=O)[O-])C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


iridium(III)](/img/structure/B13781928.png)


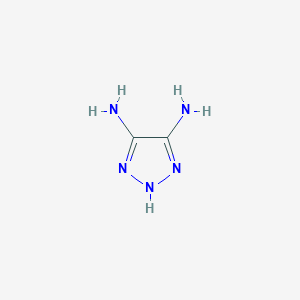
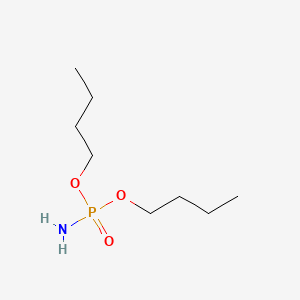
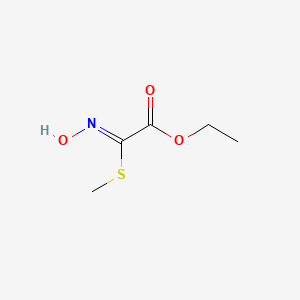
![N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide;dihydrochloride](/img/structure/B13781982.png)


